molecular formula C14H13FN4O B5874518 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole

8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole

Cat. No. B5874518
M. Wt: 272.28 g/mol
InChI Key: JSYVOBVFWDTUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in multiple cellular processes.

Mechanism of Action

FIPI exerts its effects by inhibiting the activity of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid. 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole plays a crucial role in multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction. By inhibiting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole activity, FIPI disrupts these processes and leads to various cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have multiple biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FIPI has also been found to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FIPI in lab experiments is its high potency and specificity for 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. This allows researchers to selectively target 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole and study its effects on various cellular processes. However, one of the limitations of using FIPI is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of FIPI. One area of interest is the development of more potent and selective 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole in various diseases and the potential therapeutic applications of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors. Additionally, the use of FIPI in combination with other drugs or therapies is an area of ongoing research.

Synthesis Methods

The synthesis of FIPI involves a multi-step process that starts with the preparation of 2,4-diamino-5-fluoropyrimidine. This compound is then reacted with 3,4,5-trimethoxybenzoyl chloride to form 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine. The final step involves the reaction of 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine with morpholine to yield FIPI.

Scientific Research Applications

FIPI has been extensively studied in various research fields, including cancer biology, neurodegenerative diseases, and cardiovascular diseases. In cancer biology, FIPI has been shown to inhibit the proliferation and invasion of cancer cells by targeting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. In neurodegenerative diseases, FIPI has been demonstrated to ameliorate the symptoms of Alzheimer's disease by reducing the accumulation of amyloid-beta peptides. In cardiovascular diseases, FIPI has been found to prevent the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells.

properties

IUPAC Name

4-(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-9-1-2-11-10(7-9)12-13(18-11)14(17-8-16-12)19-3-5-20-6-4-19/h1-2,7-8,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYVOBVFWDTUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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